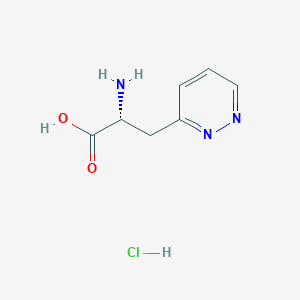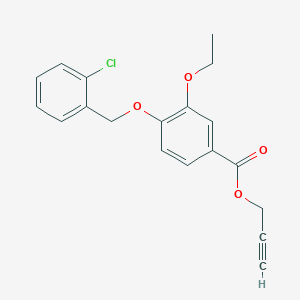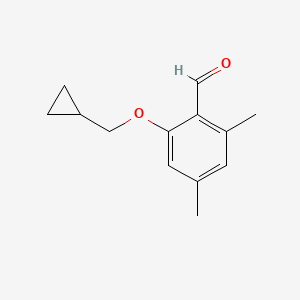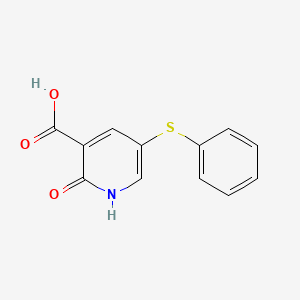![molecular formula C8H15NO4 B13002525 Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate](/img/structure/B13002525.png)
Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate is a compound that features an oxetane ring, which is a four-membered cyclic ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate typically involves the formation of the oxetane ring followed by its functionalization. One common method includes the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the epoxide ring opening and subsequent ring-closing reactions . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of ring-opened products .
Wissenschaftliche Forschungsanwendungen
Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with enzymes and other proteins. These interactions can modulate biological pathways and result in various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-((2-hydroxy-4-(tetradecyloxy)benzylidene)amino)-3-phenylpropanoate
- Methyl 2-((2-hydroxy-4-(tetradecyloxy)benzylidene)amino)-3-(1H-indol-2-yl)propanoate
Uniqueness
Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate is unique due to its oxetane ring, which imparts distinct physicochemical properties. This ring structure is less common in natural products and synthetic compounds, making it a valuable scaffold for drug development and other applications .
Eigenschaften
Molekularformel |
C8H15NO4 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-3-(oxetan-3-ylamino)propanoate |
InChI |
InChI=1S/C8H15NO4/c1-2-13-8(11)7(10)3-9-6-4-12-5-6/h6-7,9-10H,2-5H2,1H3 |
InChI-Schlüssel |
ZCOQZXLMZMVPHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CNC1COC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13002472.png)




![2-Benzyl-7-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13002488.png)


![1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13002494.png)

